molecular formula C7H9N5O B14350782 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one CAS No. 91300-48-0

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one

Katalognummer: B14350782
CAS-Nummer: 91300-48-0
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: CNAJSHUAECXROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s unique structure makes it an interesting subject for chemical and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triaminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or in drug design.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-hydroxy-6-methylpteridine: Similar structure but with a hydroxyl group at the 4-position.

    2-Amino-6-methylpteridine: Lacks the dihydro component, resulting in different chemical properties.

    2,4-Diamino-6-methylpteridine: Contains an additional amino group, altering its reactivity.

Uniqueness

2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and dihydropteridine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

91300-48-0

Molekularformel

C7H9N5O

Molekulargewicht

179.18 g/mol

IUPAC-Name

2-amino-6-methyl-2,3-dihydro-1H-pteridin-4-one

InChI

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,7H,8H2,1H3,(H,9,11)(H,12,13)

InChI-Schlüssel

CNAJSHUAECXROV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=N1)C(=O)NC(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.